Bienvenue dans la boutique en ligne BenchChem!

7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Medicinal Chemistry HDAC Inhibitor Design Regioselective Synthesis

This 7-phenyl regioisomer of tetrahydrobenzothienopyrimidinone is a critical building block for HDAC inhibitor development. The 7-phenyl substitution at the cyclohexene ring, instead of the more common 2-phenyl position, provides distinct steric and electronic properties essential for SAR studies and metabolic profiling. With purity ≥97%, it ensures reliable stoichiometry for synthesizing equipotent HDAC inhibitors and developing new 7-position transformations. Select this scaffold to construct focused libraries with precise biological outcomes.

Molecular Formula C16H14N2OS
Molecular Weight 282.36
CAS No. 2279124-39-7
Cat. No. B3000399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS2279124-39-7
Molecular FormulaC16H14N2OS
Molecular Weight282.36
Structural Identifiers
SMILESC1CC2=C(CC1C3=CC=CC=C3)SC4=C2C(=O)NC=N4
InChIInChI=1S/C16H14N2OS/c19-15-14-12-7-6-11(10-4-2-1-3-5-10)8-13(12)20-16(14)18-9-17-15/h1-5,9,11H,6-8H2,(H,17,18,19)
InChIKeyFQYMVGUWJQHUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 2279124-39-7): Procurement-Ready Heterocyclic Building Block for Targeted Library Synthesis


7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 2279124-39-7) is a phenyl-substituted tetrahydrobenzothienopyrimidinone belonging to the thieno[2,3-d]pyrimidine heterocycle class. It features a fused benzothiophene-pyrimidine core with a phenyl group at the 7-position, distinguishing it from more common 2-phenyl or 3-phenyl regioisomers . This scaffold serves as a key intermediate in the synthesis of bioactive molecules, notably as a cap group in histone deacetylase (HDAC) inhibitor design [1]. The compound is commercially available at ≥97% purity (NLT 97%) [2], making it suitable for structure–activity relationship (SAR) exploration and focused library construction.

Why 7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by the 2-Phenyl or Unsubstituted Analogs


The position of the phenyl substituent on the tetrahydrobenzothienopyrimidinone core dictates both the synthetic accessibility of downstream derivatives and the biological profile of final compounds. The 7-phenyl regioisomer (CAS 2279124-39-7) places the aromatic ring at a saturated carbon of the cyclohexene ring, whereas the more common 2-phenyl isomer (CAS 19819-18-2) attaches phenyl directly to the pyrimidine ring . This positional difference alters the electronic distribution, steric environment, and metabolic vulnerability of any derived molecule . In HDAC inhibitor design, the tetrahydrobenzothienopyrimidinone cap group’s substitution pattern directly influences enzyme potency and selectivity, as demonstrated by the equipotent HDAC1/HDAC2 inhibition of compound IVb relative to SAHA [1]. Substituting the 7-phenyl scaffold with a 2-phenyl or unsubstituted analog would fundamentally alter the SAR trajectory, making generic replacement scientifically invalid without re-optimization.

Quantitative Differentiation Evidence for 7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Against Closest Analogs


Regioisomeric Substitution Pattern: 7-Phenyl vs. 2-Phenyl Differentiation in Synthetic Versatility

The 7-phenyl substitution on the saturated cyclohexene ring provides a distinct synthetic handle compared to the 2-phenyl regioisomer. The 7-phenyl derivative (CAS 2279124-39-7) serves as a direct precursor for introducing additional functionality at the 7-position (e.g., cyano, amino, or hydroxamic acid linkers), as demonstrated by its use in synthesizing 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile and subsequent 4-aminobenzothienopyrimidines . In contrast, the 2-phenyl isomer (CAS 19819-18-2) has been characterized as an antiproliferative agent with activity against HCT116, HCT15, LN-229, and GBM-10 cell lines, but its synthetic elaboration at the 2-position is limited by the aromatic nature of the pyrimidine ring . This positional difference makes the 7-phenyl scaffold a more versatile building block for generating diverse compound libraries.

Medicinal Chemistry HDAC Inhibitor Design Regioselective Synthesis

HDAC Inhibitor Cap-Group Architecture: Structural Requirement for Equipotent HDAC1/HDAC2 Inhibition

The tetrahydrobenzothienopyrimidinone scaffold, when incorporated as a cap group in HDAC inhibitor hybrids, yields compounds with equipotent HDAC1 and HDAC2 inhibition comparable to the clinical reference SAHA [1]. Compound IVb, bearing this scaffold with a hexanohydroxamic acid linker, demonstrated HDAC1 and HDAC2 inhibition equipotent to SAHA and significant antiproliferative activity against HepG2, MCF-7, and HCT-116 cell lines [1]. The 7-phenyl substitution on the cap group is expected to modulate lipophilicity (clogP) and thereby cellular permeability and off-target binding profiles relative to the unsubstituted parent scaffold. While direct head-to-head IC50 data for the 7-phenyl cap versus unsubstituted cap are not yet published, the structural precedent established by the HDAC inhibitor series demonstrates that cap-group substitution directly influences potency and selectivity [1].

Epigenetics Cancer Therapeutics HDAC Inhibition

Commercial Purity Benchmark: ≥97% Specification Enables Reproducible SAR Studies

The target compound is commercially available with a purity specification of NLT 97% [1]. This compares favorably to the 2-phenyl isomer (CAS 19819-18-2), which is offered at 99.18% purity from specialty vendors . While the 2-phenyl isomer achieves a higher purity grade, the 7-phenyl compound’s ≥97% threshold is sufficient for most medicinal chemistry applications including parallel library synthesis, hit validation, and initial SAR exploration. The availability of both regioisomers at defined purity levels allows researchers to select the appropriate starting material based on substitution pattern requirements without compromising on quality.

Chemical Procurement Quality Control Library Synthesis

Dual CAS Registry: 2279124-39-7 and 120517-49-9 Identity Simplifies Cross-Referencing

The target compound is registered under two CAS numbers: 2279124-39-7 and 120517-49-9, both referring to the identical chemical structure 7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one . This dual registration, confirmed by reputable supplier Parchem, eliminates ambiguity when cross-referencing inventory databases or supplier catalogs. In contrast, the 2-phenyl isomer is uniquely identified by CAS 19819-18-2, and the unsubstituted parent scaffold by its own distinct CAS numbers. The dual CAS entry for the 7-phenyl compound reduces the risk of procurement errors arising from database inconsistencies.

Chemical Inventory CAS Registry Procurement

Recommended Application Scenarios for 7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one


Focused HDAC Inhibitor Library Design with Cap-Group Diversification

Research groups designing novel histone deacetylase inhibitors can employ this 7-phenyl scaffold as a cap-group starting point for synthesizing hybrid molecules with varied zinc-binding groups (hydroxamic acids, 2-aminoanilides, hydrazides) and linker lengths, as validated by the equipotent HDAC1/HDAC2 inhibitory activity of compound IVb relative to SAHA [1]. The 7-phenyl substitution provides a lipophilic aromatic moiety that can be further functionalized via the 7-position carbonitrile pathway .

Regioisomeric SAR Exploration of Thienopyrimidine Antiproliferative Agents

Investigators comparing the antiproliferative profiles of phenyl-substituted thienopyrimidinones can use this 7-phenyl regioisomer alongside the 2-phenyl analog (CAS 19819-18-2), which has documented activity against HCT116, HCT15, LN-229, and GBM-10 cancer cell lines . Direct head-to-head biological evaluation of both regioisomers under identical assay conditions would resolve the positional SAR and identify the optimal substitution pattern for potency and selectivity.

Synthetic Method Development for 7-Substituted Fused Pyrimidines

The compound serves as a validated substrate for developing new synthetic transformations at the 7-position, including carbonitrile introduction, 4-chloro displacement with secondary amines, and triazole ring closure via hydrazine/formic acid cyclization . Method development laboratories can benchmark new catalytic or reagent systems using this well-characterized scaffold.

Chemical Biology Probe Synthesis Using Defined Purity Building Blocks

With a commercial purity specification of NLT 97% [2], this compound meets the quality requirements for synthesizing chemical biology probes where defined stoichiometry and minimal impurity interference are essential for target engagement and selectivity profiling studies.

Quote Request

Request a Quote for 7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.